2,3-Bis[(propan-2-yl)oxy]naphthalene
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Overview
Description
2,3-Bis[(propan-2-yl)oxy]naphthalene is an organic compound characterized by the presence of two isopropyl ether groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(propan-2-yl)oxy]naphthalene typically involves the reaction of naphthalene derivatives with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. One common method involves the use of sulfuric acid as a catalyst, which facilitates the formation of the ether linkage between the naphthalene ring and the isopropyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(propan-2-yl)oxy]naphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
2,3-Bis[(propan-2-yl)oxy]naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis[(propan-2-yl)oxy]naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis[(propan-2-yl)oxy]naphthalene
- 1,3-Bis(naphthalen-1-yloxy)propan-2-ol
- 2-Naphthalenol
Uniqueness
2,3-Bis[(propan-2-yl)oxy]naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
63129-78-2 |
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Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2,3-di(propan-2-yloxy)naphthalene |
InChI |
InChI=1S/C16H20O2/c1-11(2)17-15-9-13-7-5-6-8-14(13)10-16(15)18-12(3)4/h5-12H,1-4H3 |
InChI Key |
RZNIAYQPMVWPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=CC=CC=C2C=C1OC(C)C |
Origin of Product |
United States |
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